REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[H-].[Na+].[Cl-].[CH3:11][SiH:12]([CH3:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>O1CCCC1>[CH3:14][C:13]([Si:12]([CH3:17])([CH3:11])[O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][OH:6])([CH3:16])[CH3:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dimethylterbutylsilane chloride
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[SiH](C(C)(C)C)C
|
Type
|
CUSTOM
|
Details
|
the reaction medium is agitated for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
agitation is carried out for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
while leaving the temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
by washing with an aqueous solution of sodium bicarbonate, with salt water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OCCOCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |